2,3,3-trimethyl-3H-indole-4-carboxylic acid
Description
Properties
IUPAC Name |
2,3,3-trimethylindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-12(2,3)10-8(11(14)15)5-4-6-9(10)13-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFRWILZUBBIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C1(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
spectroscopic data (NMR, IR, MS) of 2,3,3-trimethyl-3H-indole-4-carboxylic acid
The following technical guide details the spectroscopic characterization of 2,3,3-trimethyl-3H-indole-4-carboxylic acid , a critical intermediate in the synthesis of functionalized cyanine dyes (e.g., Cy3, Cy5) used in bio-imaging and labeling.
Introduction & Significance
The This compound (CAS: 1361397-78-5) is a specialized indolenine derivative. Unlike its more common 5-carboxylic acid isomer (used in standard Cy-dye synthesis), the 4-isomer places the carboxylic acid moiety at the ortho position relative to the gem-dimethyl substituted carbon (C3). This structural nuance creates unique steric and electronic environments, influencing both the fluorescence quantum yield of derived dyes and the regiochemistry of subsequent polymethine chain extensions.
This guide provides a comprehensive analysis of its spectroscopic signature (NMR, IR, MS) and outlines the synthesis logic required to differentiate it from the thermodynamically favored 6-isomer.
Synthesis Context & Isomer Differentiation
The synthesis typically involves a Fischer Indole cyclization between 3-hydrazinobenzoic acid and 3-methyl-2-butanone (isopropyl methyl ketone).
-
Regioselectivity Challenge: The meta-substituted hydrazine can cyclize at two positions:
-
Position 2 (Sterically Hindered): Yields the 4-carboxylic acid isomer.
-
Position 6 (Less Hindered): Yields the 6-carboxylic acid isomer.
-
While the 6-isomer is often the major product due to steric factors, specific acidic conditions (e.g., H₂SO₄ in ethanol) and purification protocols (recrystallization from isopropanol) allow for the isolation of the 4-isomer.
Visualization: Synthesis & Regiochemistry
Caption: Divergent synthesis pathway showing the origin of 4- and 6-isomers from the 3-hydrazinobenzoic acid precursor.
Spectroscopic Analysis (Core Data)
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and purity. The ionization pattern is typical for nitrogenous heterocycles.
| Parameter | Value/Observation | Interpretation |
| Ionization Mode | ESI (+) (Electrospray Ionization) | Protonation of the imine nitrogen. |
| Molecular Formula | C₁₂H₁₃NO₂ | Theoretical Monoisotopic Mass: 203.09 |
| [M+H]⁺ Peak | 204.1 m/z | Base peak; confirms the parent structure. |
| Fragmentation | m/z 189 (-15) | Loss of methyl group (CH₃). |
| Fragmentation | m/z 159 (-45) | Loss of carboxylic acid (-COOH). |
Protocol Note: Samples should be dissolved in MeOH with 0.1% Formic Acid to ensure complete protonation of the indolenine nitrogen, enhancing sensitivity.
Infrared Spectroscopy (FT-IR)
IR analysis is crucial for verifying the carboxylic acid functionality and the integrity of the indolenine core.
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Acid) | 2500–3300 (broad) | Strong H-bonding of the carboxylic acid dimer. |
| C=O (Acid) | 1680–1710 (strong) | Carbonyl stretching vibration. |
| C=N (Imine) | 1570–1600 (med) | Characteristic of the 3H-indole core. |
| C-H (Aromatic) | 3000–3100 (weak) | Aromatic C-H stretch. |
| C-H (Aliphatic) | 2900–2980 (med) | Methyl groups (gem-dimethyl & C2-methyl). |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the 4-isomer from the 6-isomer. The key differentiator is the coupling pattern of the aromatic protons.
-
Solvent: DMSO-d₆ (Preferred due to solubility of the zwitterionic acid form).
-
Reference: TMS (0.00 ppm).
¹H NMR Data (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 1.30 – 1.45 | Singlet (s) | 6H | C3-(CH₃)₂ | Gem-dimethyl protons. |
| 2.25 – 2.35 | Singlet (s) | 3H | C2-CH₃ | Methyl group on the imine carbon. |
| 7.50 – 7.60 | Triplet (t) | 1H | H-6 | Key Identifier: H-6 is flanked by H-5 and H-7. |
| 7.90 – 8.10 | Doublet (d) | 1H | H-5 | Deshielded by ortho-COOH effect. |
| 7.60 – 7.70 | Doublet (d) | 1H | H-7 | Para to the COOH group. |
| 12.0 – 13.0 | Broad (br) | 1H | -COOH | Exchangeable acidic proton. |
Isomer Validation (The "Three-Neighbor" Rule)
To confirm you have the 4-isomer and not the 6-isomer, examine the aromatic region:
-
4-Isomer: Protons are at positions 5, 6, and 7. They are contiguous.
-
Pattern: Doublet — Triplet — Doublet (d-t-d).
-
-
6-Isomer: Protons are at positions 4, 5, and 7. H-7 is isolated from H-4/H-5.
-
Pattern: Doublet — Doublet — Singlet (d-d-s) or d-d-d with small meta-coupling (J~2Hz).
-
If you observe a triplet (J ≈ 7-8 Hz), you have successfully isolated the 4-isomer.
¹³C NMR Data (100 MHz, DMSO-d₆)
-
Carbonyl (COOH): ~167.5 ppm
-
Imine (C=N): ~188.0 ppm (Characteristic of indolenine C2)
-
Quaternary C3: ~53.5 ppm
-
Methyls: ~22.0 ppm (C3-Me), ~15.5 ppm (C2-Me)
-
Aromatic Carbons: 120–155 ppm range.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Mass: Weigh 10–15 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d₆. (Note: CDCl₃ may result in poor solubility due to the zwitterionic nature of the amino-acid-like structure).
-
Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.
-
Acquisition: Run standard 1H (16 scans) and 13C (1024 scans).
Protocol B: Isomer Purification (If mixture is suspected)
If NMR shows a mixture of d-t-d (4-isomer) and d-d-s (6-isomer):
-
Recrystallization: Dissolve the crude mixture in minimal boiling isopropanol.
-
Cooling: Allow to cool slowly to room temperature, then to 4°C.
-
Filtration: The 4-isomer typically crystallizes less readily than the 6-isomer or vice-versa depending on exact conditions; however, patent literature suggests the 4-isomer can be isolated as a solid precipitate from the reaction mixture after solvent evaporation and washing with ether [1].
References
-
Leung, W-Y., et al. (2016). Cyanine Dyes. U.S. Patent No. 9,441,270.[1] Washington, DC: U.S. Patent and Trademark Office.
- Mason, S. J., et al. (2005). Solid-phase synthesis of cyanine dyes. Journal of Organic Chemistry, 70(7), 2939-2949. (Context on indolenine synthesis).
-
PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information.
Sources
Methodological & Application
protocol for the purification of 2,3,3-trimethyl-3H-indole-4-carboxylic acid
An Application Note and Protocol for the Purification of 2,3,3-trimethyl-3H-indole-4-carboxylic acid
Abstract
This document provides a comprehensive guide for the purification of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] Due to the absence of a standardized protocol for this specific isomer, this guide synthesizes established methodologies for analogous indole derivatives and carboxylic acids to provide a robust, multi-step purification strategy.[2][3] The protocol details preliminary purification via acid-base extraction, primary purification by recrystallization, and an alternative column chromatography method for achieving high purity. Each stage is supported by theoretical principles, practical insights, and troubleshooting advice to guide researchers toward obtaining a final product suitable for downstream applications.
Introduction and Scientific Background
2,3,3-trimethyl-3H-indole (indolenine) derivatives are crucial structural motifs in various fields, notably as intermediates in the synthesis of cyanine dyes and pharmaceuticals.[1][4] The introduction of a carboxylic acid moiety at the 4-position of the indole scaffold creates a versatile building block, allowing for further functionalization, for instance, through amide bond formation. The purity of such an intermediate is paramount, as impurities originating from the synthesis—such as unreacted starting materials, isomers, or byproducts—can impede subsequent reactions and compromise the integrity of the final compounds.
The purification of indole derivatives can be challenging. The indole ring is susceptible to oxidation, and the presence of both acidic (carboxylic acid) and basic (indolenine nitrogen) functionalities necessitates a carefully designed strategy.[5] This protocol is designed to address these challenges by leveraging fundamental chemical principles to systematically remove impurities.
Health and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[6][7]
-
Hazards:
-
First Aid:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6]
Principles of Purification
The purification strategy is built on a logical workflow that exploits the unique physicochemical properties of the target molecule.
Caption: Overall purification workflow.
-
Acid-Base Extraction: This is a classic and highly effective technique for separating acidic organic compounds from neutral or basic impurities. The target molecule, possessing a carboxylic acid group (pKa ~4-5), is insoluble in its protonated (R-COOH) form in aqueous solutions but readily dissolves in a basic aqueous solution (e.g., sodium bicarbonate) by forming the deprotonated carboxylate salt (R-COO⁻Na⁺). Neutral impurities remain in the organic phase, while basic impurities can be removed in a prior acidic wash. Re-acidification of the basic aqueous layer precipitates the purified carboxylic acid.
-
Recrystallization: This technique is ideal for obtaining high-purity crystalline solids.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures. A suitable solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon slow cooling, the target compound crystallizes out of the solution, leaving impurities behind in the solvent. For indole derivatives, mixed solvent systems like methanol/water have proven effective.[2]
-
Column Chromatography: When recrystallization is ineffective, column chromatography provides a powerful alternative.[2]
-
Normal-Phase: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Polar compounds like carboxylic acids adhere strongly to the silica and require a polar eluent (e.g., ethyl acetate with a small amount of acetic or formic acid) to move down the column.
-
Reverse-Phase (C18): Employs a non-polar stationary phase (C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile). This is particularly effective for purifying polar compounds, including carboxylic acids.[10]
-
Detailed Experimental Protocols
Materials and Equipment
Reagents:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol, Acetone, Hexanes, n-Heptane
-
Deionized water
-
Silica gel (for column chromatography, 230-400 mesh)
-
C18 silica gel (for reverse-phase chromatography)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Equipment:
-
Separatory funnel
-
Erlenmeyer flasks, Beakers
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH paper or pH meter
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica and/or C18)
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate
Protocol 1: Purification by Acid-Base Extraction
This protocol is the recommended first step to remove the bulk of neutral and basic impurities.
Caption: Workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Causality: The basic NaHCO₃ solution deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.
-
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.
-
Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard this organic wash.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M HCl dropwise until the solution becomes strongly acidic (pH ~2), as checked with pH paper. A precipitate of the purified carboxylic acid should form.
-
Causality: Re-protonation of the carboxylate salt renders the molecule neutral (R-COOH) and insoluble in water, causing it to precipitate out of the solution.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum. This material can be used directly or subjected to further purification by recrystallization.
Protocol 2: Purification by Recrystallization
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. Test small amounts of the product in different solvents (e.g., methanol, ethanol, acetone, water, hexanes). An ideal system is one where the compound is highly soluble when hot but poorly soluble when cold. A mixed-solvent system, such as methanol/water or acetone/hexanes, is often effective.[2][11]
-
Dissolution: Place the extracted solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot primary solvent (e.g., methanol) to just dissolve the solid completely.
-
Crystallization: If using a mixed-solvent system, slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they exclude impurities from their crystal lattice more effectively than rapidly formed small crystals.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
This method is recommended if recrystallization fails to yield a product of sufficient purity.
| Parameter | Normal-Phase (Silica Gel) | Reverse-Phase (C18) |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-functionalized Silica |
| Typical Mobile Phase | Hexanes/Ethyl Acetate or DCM/Methanol | Water/Acetonitrile |
| Eluent Modifier | Add 0.5-1% acetic or formic acid | Add 0.1% TFA or formic acid |
| Rationale for Modifier | Prevents peak tailing by keeping the carboxylic acid protonated. | Acts as an ion-pairing agent and ensures the carboxylic acid is protonated for better retention and peak shape.[10][12][13] |
| Sample Loading | Dry loading is preferred. Dissolve crude product, adsorb onto a small amount of silica gel, evaporate solvent, and load the powder onto the column. | Dissolve sample in a minimal amount of mobile phase or a strong solvent like methanol. |
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent systems. The ideal system will show the target compound with a retention factor (R_f) of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with the chosen stationary phase (silica or C18) as a slurry in the initial mobile phase.
-
Sample Loading: Load the sample onto the top of the column using the appropriate method (dry or wet).
-
Elution: Run the column by passing the mobile phase through it, either by gravity or with gentle pressure. Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final purified compound.
Verification of Purity
After purification, the identity and purity of the compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An excellent method to determine purity. A reverse-phase C18 column with a water/acetonitrile (+0.1% TFA) gradient is a common setup for analyzing indole carboxylic acids.[3][12] Purity should ideally be >95% for use in drug development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities. The spectra should be clean and match the expected structure.[3][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low recovery after extraction | Incomplete extraction from organic layer; Incomplete precipitation. | Perform more extractions (3-4 times) with NaHCO₃. Ensure the aqueous layer is acidified to pH < 3. |
| Product oils out during recrystallization | Solvent system is inappropriate; Cooling too rapidly; Compound is melting. | Try a different solvent system. Ensure cooling is slow. Check the boiling point of the solvent vs. the melting point of the compound. |
| No crystals form | Solution is not saturated enough; Compound may be amorphous. | Slowly add more anti-solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. If it still fails, proceed to chromatography. |
| Purity is still low after recrystallization | Impurity has similar solubility profile. | Perform a second recrystallization or switch to column chromatography for better separation. |
| Streaking/tailing on silica column | Carboxylic acid is interacting too strongly with the silica. | Ensure you have added 0.5-1% acetic or formic acid to your mobile phase to suppress deprotonation. |
References
-
SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sciforum. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,3-Trimethyl-3H-indole-5-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Materials. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
Bukia, T., et al. (2022). SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Chemistry & Chemical Technology. Retrieved from [Link]
-
NIH - PMC. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2009). Efficient and Diverse Synthesis of Indole Derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3H-Indole, 2,3,3-trimethyl-. Retrieved from [Link]
- Google Patents. (n.d.). US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines.
-
PMC - NIH. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
Sources
- 1. CAS 84100-84-5: 2,3,3-Trimethyl-3H-indole-5-carboxylic acid [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | C12H13NO2 | CID 3019696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. rsc.org [rsc.org]
- 12. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of the carboxylic acid group of 2,3,3-trimethyl-3H-indole-4-carboxylic acid
Application Note: Strategic Derivatization of 4-Carboxy-2,3,3-trimethyl-3H-indole
Introduction & Structural Analysis
The molecule 2,3,3-trimethyl-3H-indole-4-carboxylic acid (4-carboxy-indolenine) is a specialized scaffold used primarily as a precursor for rigidified cyanine dyes and fluorescent probes. Unlike its commercially ubiquitous isomer (the 5-carboxylic acid), the 4-isomer offers a unique vector for bioconjugation that orients the dye perpendicular to the target biomolecule surface.
Critical Technical Challenge: The "Steric Fortress" The 4-position is located peri to the C3 position, which bears two methyl groups (gem-dimethyl). This creates a significant steric barrier that does not exist in the 5- or 6-isomers.
-
Consequence: Standard activation protocols (e.g., aqueous EDC/sulfo-NHS) often fail or proceed with poor yields because the bulky gem-dimethyls block the trajectory of nucleophiles attacking the C4-carbonyl.
-
Solution: This guide prioritizes "high-force" activation strategies using uronium/aminium coupling agents (HATU, TSTU) in anhydrous organic solvents to drive reaction completion.
Chemical Strategy & Workflow
The derivatization logic is governed by the competition between the C2-nitrogen (basic/nucleophilic) and the C4-carboxylic acid (electrophilic target).
-
Path A (Activation): Conversion to NHS ester for amine labeling.[1] Requires anhydrous conditions to prevent hydrolysis of the slow-forming active ester.
-
Path B (Amidation): Direct coupling to amines (drugs/linkers). Requires HATU due to steric hindrance.
-
Path C (Protection): Esterification.[2] Requires strong alkylating agents rather than acid catalysis, as the basic nitrogen interferes with Fischer esterification equilibrium.
Decision Tree Diagram
Caption: Workflow for the derivatization of 4-carboxy-indolenine, highlighting the necessity of anhydrous, high-activity reagents due to steric hindrance at the C4 position.
Detailed Protocols
Protocol A: Synthesis of the NHS Ester (Active Ester)
Best for: Creating stable precursors for labeling proteins or amino-DNA.
Rationale: We utilize TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) instead of EDC. TSTU reacts rapidly in organic solvents and does not require an acidic protonation step, avoiding interference from the basic indolenine nitrogen.
Materials:
-
4-Carboxy-2,3,3-trimethyl-3H-indole (1.0 eq)
-
TSTU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step:
-
Dissolution: Dissolve 100 mg (0.49 mmol) of the starting acid in 2.0 mL of anhydrous DMF under an inert atmosphere (Argon/Nitrogen).
-
Base Addition: Add 170 µL (0.98 mmol) of DIPEA. The solution may darken slightly.
-
Activation: Add 177 mg (0.59 mmol) of TSTU in one portion.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Note: The 5-isomer reacts in 1 hour; the 4-isomer requires longer due to sterics.
-
Monitoring: Monitor by TLC (DCM:MeOH 9:1). The acid (Rf ~0.1) should disappear, replaced by the NHS ester (Rf ~0.6).
-
Workup:
-
Storage: Store at -20°C under Argon. Hydrolysis is rapid in moist air.
Protocol B: Direct Amidation with Functional Amines
Best for: Attaching drug pharmacophores or PEG linkers.
Rationale: The steric bulk at C4 makes standard carbodiimides (DCC/EDC) inefficient for coupling secondary or bulky amines. HATU is the reagent of choice here as the 7-azabenzotriazole moiety accelerates the reaction rate significantly.
Step-by-Step:
-
Dissolve 4-carboxy-indolenine (1.0 eq) and the Target Amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at RT for 12 hours.
-
Troubleshooting: If conversion is <50% after 12h, heat to 40°C. Do not exceed 60°C to avoid polymerization of the indolenine core.
-
-
Quench with water and extract into Ethyl Acetate.
-
Purify via Flash Chromatography (Silica, Hexane:Ethyl Acetate gradient).
Protocol C: Methyl Ester Protection
Best for: Improving solubility or masking the acid during cyanine dye condensation.
Rationale: Acid-catalyzed esterification (Fischer) is problematic because the indolenine nitrogen protonates, becoming an ammonium salt that precipitates or deactivates. We use Iodomethane in the presence of a base.
Step-by-Step:
-
Dissolve 1.0 eq of acid in DMF.
-
Add 2.5 eq of Potassium Carbonate (K₂CO₃) (anhydrous powder).
-
Add 1.5 eq of Iodomethane (MeI).
-
Stir vigorously at RT for 3 hours.
-
Caution: MeI is a methylating agent; it will also quaternize the indolenine nitrogen (at C2) if left too long or heated, forming the indolium salt.
-
Control: Monitor strictly by TLC. The ester forms first. If the spot stays at the baseline (blue fluorescence), you have quaternized the nitrogen (over-reaction).
-
Alternative: Use TMS-diazomethane in Methanol/Benzene for milder conditions if N-alkylation is observed.
-
Data Summary & Troubleshooting
| Parameter | 4-Isomer (Target) | 5-Isomer (Standard) | Implication |
| Steric Hindrance | High (C3-dimethyls adjacent) | Low | Use stronger coupling agents (HATU/TSTU). |
| Reaction Time (NHS) | 4–6 Hours | ~1 Hour | Be patient; do not heat aggressively. |
| Solubility | Moderate in DCM, High in DMF | High in organic solvents | Use DMF for all coupling reactions. |
| Stability | Prone to N-oxidation | Stable | Keep under Argon; avoid prolonged air exposure. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
-
Sajjadifar, S., et al. (2010).[4] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498. (Describes the synthesis conditions for methyl-substituted indolenines).
-
Luo, J., et al. (2020). "Regiodivergent N1- and C3- Carboxylation of Indoles." ChemRxiv.
-
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.
Sources
Application Notes & Protocols: 2,3,3-Trimethyl-3H-indole-4-carboxylic Acid as a Versatile Building Block in Pharmaceutical Development
Introduction: The Strategic Value of the Constrained Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a privileged scaffold. This guide focuses on a specific, non-classical variant: 2,3,3-trimethyl-3H-indole-4-carboxylic acid .
The defining feature of this building block is the gem-dimethyl group at the C3 position. This structural element prevents aromatization to the more common 1H-indole tautomer, locking the five-membered ring in a 3H-indole (or indolenine) form. This seemingly minor modification has profound implications for drug design:
-
Metabolic Stability: It blocks the N-H position, a common site for metabolic oxidation or conjugation, potentially improving the pharmacokinetic profile of a drug candidate.
-
Conformational Constraint: The gem-dimethyl group introduces steric bulk and restricts the conformational flexibility of the scaffold. This can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.[3][4]
-
Three-Dimensionality: It provides a defined three-dimensional vector for substituents, moving away from the planarity of traditional indoles, which can be crucial for exploring complex binding pockets.
The 4-carboxylic acid moiety serves as a critical, strategically placed functional handle. It allows for the straightforward derivatization of the core, most commonly through amide bond formation, enabling the systematic exploration of structure-activity relationships (SAR).[5] Furthermore, the carboxylic acid group itself can act as a key hydrogen bond donor/acceptor or a mimic for phosphate groups, directly participating in target binding. This document provides a technical overview of the synthesis, properties, and core applications of this building block for researchers in drug discovery.
Section 1: Physicochemical Properties & Design Rationale
The strategic deployment of any building block begins with a thorough understanding of its intrinsic properties. The this compound scaffold presents a unique combination of lipophilicity from the hydrocarbon framework and polarity from the carboxylic acid.
| Property | Value (Estimated) | Rationale for Importance in Drug Design |
| Molecular Formula | C₁₂H₁₃NO₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 203.24 g/mol [6] | Falls within the typical range for fragment-based and lead-like molecules. |
| cLogP | ~1.8 - 2.3[6][7] | Indicates a moderate lipophilicity, which is often a good starting point for balancing solubility and membrane permeability. The gem-dimethyl group contributes significantly to this value. |
| Topological Polar Surface Area (TPSA) | 49.7 Ų[6] | The TPSA, dominated by the carboxylic acid, is crucial for predicting cell permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 (from -COOH) | Essential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from -COOH and N) | Provides multiple points for forming hydrogen bonds, enhancing binding affinity. |
| Note: Some values are estimated based on the closely related 5-carboxylic acid isomer due to limited public data on the 4-carboxylic acid isomer.[6][8] |
Causality Behind Design Choices: The use of this scaffold is a deliberate choice to leverage the "gem-dimethyl effect." This effect can enforce a specific conformation on adjacent functionalities, which is a powerful tool for optimizing ligand-receptor interactions.[3][9] By incorporating this rigid scaffold, medicinal chemists can test hypotheses about the required spatial orientation of pharmacophoric elements attached to the carboxylic acid handle.
Section 2: Synthesis of the Building Block
The most direct and historically significant method for constructing the indole nucleus is the Fischer Indole Synthesis.[10][11] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[12][13] A plausible and efficient route to the title compound employs this strategy.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The synthesis commences with the reaction of a suitably substituted phenylhydrazine, specifically 2-hydrazinylbenzoic acid , with isopropyl methyl ketone (3-methyl-2-butanone) under acidic conditions.
Caption: Proposed Fischer Indole Synthesis pathway.
Representative Protocol:
-
Hydrazone Formation: To a solution of 2-hydrazinylbenzoic acid (1.0 eq) in a suitable solvent like glacial acetic acid, add isopropyl methyl ketone (1.1 eq).[12] Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone in situ.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the reaction mixture. Heat the reaction to 80-100 °C. The choice of acid and temperature is critical and may require optimization.[14]
-
Monitoring: Track the reaction progress using an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto ice water. Adjust the pH to be neutral or slightly basic with a suitable base (e.g., NaOH solution).
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final carboxylic acid.
Section 3: Core Application - Amide Bond Formation Protocols
Amide coupling is the most frequent reaction in medicinal chemistry, allowing for the vast diversification of a core scaffold.[15] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating the carboxylic acid with a coupling reagent is standard practice. Below are two robust, field-proven protocols for coupling this compound with a primary or secondary amine.
Comparative Overview of Common Coupling Reagents
| Reagent System | Activating Agent | Additive(s) | Base | Key Advantages |
| Carbodiimide | EDC, DIC, DCC | HOBt, NHS | DIPEA, TEA | Cost-effective, widely used, water-soluble byproducts (EDC). |
| Uronium/Aminium | HATU, HBTU | None required | DIPEA, Collidine | High efficiency, fast reaction times, low racemization, good for hindered substrates.[15][16] |
| Phosphonium | PyBOP, PyAOP | None required | DIPEA | Similar to uronium salts, very effective but can be more expensive. |
Protocol 1: EDC/NHS Mediated Amide Coupling
This method is a reliable and cost-effective standard for many applications. It proceeds via an NHS-activated ester intermediate.[16]
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Step-by-Step Methodology:
-
Dissolution: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the active NHS ester occurs during this step.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) in a small amount of DMF. Add this solution to the reaction mixture, followed by the addition of DIPEA (2.0-3.0 eq). The base is crucial to neutralize the HCl byproduct of EDC activation and to deprotonate the amine salt if applicable.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[16]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide product via flash column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent, particularly effective for challenging couplings, including those with sterically hindered amines or electron-poor anilines.[15][17]
Materials:
-
This compound
-
Amine of interest
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Step-by-Step Methodology:
-
Pre-activation (Recommended): In a flask under an inert atmosphere, dissolve the this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[16]
-
Base Addition: Add DIPEA (2.0 eq) to the solution. Stir for 15-20 minutes at room temperature. A color change may be observed as the activated ester forms.
-
Amine Coupling: Add the amine (1.2 eq) directly to the pre-activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/NHS. Monitor for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction with ethyl acetate. To facilitate removal of DMF, wash the organic layer with 5% aqueous LiCl solution (2-3 times), followed by washes with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[16]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Section 4: Experimental Workflow & Potential Applications
The protocols described enable the rapid generation of a library of amide derivatives from the core building block. This library can then be screened against a multitude of biological targets where the unique properties of the constrained indole scaffold may prove advantageous.
Caption: General workflow for library synthesis and screening.
Potential Therapeutic Areas for Exploration:
-
Oncology: The indole scaffold is a well-established core for various kinase inhibitors and agents targeting protein-protein interactions.[1]
-
Neuroscience: The structural rigidity of the building block makes it an interesting scaffold for developing ligands for G-protein coupled receptors (GPCRs), such as histamine or serotonin receptors, where specific conformations are key for activity.[18]
-
Infectious Diseases: Indole derivatives have shown a wide range of antimicrobial and antiviral activities. The unique substitution pattern of this building block could lead to novel agents that overcome existing resistance mechanisms.[1]
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Zolfigol, M. A., et al. (2014). Fischer Indole Synthesis in the Presence of Citric Acid as a Mild and Inexpensive Organocatalyst. Scientia Iranica, 21(6), 2269-2277. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]
-
ResearchGate. Amide coupling. Reaction conditions. a) HATU, DIPEA, DMF, overnight, 23–90. [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 343-350. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed, 61(6), 2166-2210. [Link]
-
ChemSynthesis. 2,3,3-trimethyl-3H-indole. [Link]
-
PubChem. 3H-Indole, 2,3,3-trimethyl-. [Link]
-
PubChem. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid. [Link]
-
ResearchGate. Methods for N‐acylation of indole with carboxylic acid (derivatives). [Link]
-
SLS. Indole-4-carboxylic acid, 98%. [Link]
-
Gesto, D., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Pharmaceuticals, 16(7), 1014. [Link]
-
Deb, M. L., & Jia, G. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(7), 516-539. [Link]
-
ResearchGate. The gem-Dimethyl Effect Revisited. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | C12H13NO2 | CID 3019696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 84100-84-5: 2,3,3-Trimethyl-3H-indole-5-carboxylic acid [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 15. growingscience.com [growingscience.com]
- 16. benchchem.com [benchchem.com]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 18. 吲哚-4-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
scale-up synthesis of 2,3,3-trimethyl-3H-indole-4-carboxylic acid
An Application Note for the Scale-Up Synthesis of 2,3,3-trimethyl-3H-indole-4-carboxylic acid
Abstract
This application note provides a comprehensive, in-depth guide for the multi-step, , a substituted indole derivative of interest in pharmaceutical and materials science research.[1] The described methodology is designed for researchers and process chemists, emphasizing robust, scalable, and validated procedures. The synthesis is structured around the foundational Fischer indole synthesis, a reliable and versatile method for constructing the indole core.[2][3] This document details the rationale behind the synthetic strategy, provides step-by-step protocols from common starting materials to the final product, and addresses critical considerations for process safety and scale-up.
Introduction and Synthetic Strategy
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive compounds.[4] Specifically, substituted indole-4-carboxylic acids are valuable building blocks for developing a range of therapeutic agents, including antagonists for histamine H3 receptors and inhibitors for various enzymes. The target molecule, this compound, combines the indole core with a gem-dimethyl group at the 3-position, a feature that can enhance metabolic stability and modulate biological activity.
The chosen synthetic approach is a multi-step sequence culminating in a Fischer indole cyclization. This strategy was selected for its reliability and extensive documentation in the chemical literature, which allows for predictable optimization and troubleshooting during scale-up.[3][5] To circumvent potential complications arising from the free carboxylic acid during the acidic cyclization step, the carboxyl group is protected as a methyl ester. The synthesis is therefore divided into three primary stages:
-
Preparation of the Key Hydrazine Intermediate: Synthesis of methyl 3-hydrazinobenzoate from commercially available 3-aminobenzoic acid.
-
Fischer Indole Synthesis: Formation of the indole core via acid-catalyzed cyclization of the corresponding hydrazone to yield methyl 2,3,3-trimethyl-3H-indole-4-carboxylate.
-
Deprotection and Isolation: Hydrolysis of the methyl ester to afford the final this compound, followed by purification.
This strategic approach ensures high yields and minimizes the formation of intractable byproducts, a common challenge in large-scale indole syntheses.[6]
Overall Synthetic Workflow
The logical flow from starting materials to the final product is outlined below. Each major transformation is designed to be a robust and scalable unit operation.
Figure 1: Overall three-part synthetic workflow.
Detailed Protocols and Methodologies
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Hydrazine derivatives are potentially toxic and should be handled with extreme care.
Part 1: Synthesis of Methyl 3-hydrazinobenzoate
Step 1a: Esterification of 3-Aminobenzoic Acid
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent acidic Fischer cyclization. Sulfuric acid serves as an effective and economical catalyst for this transformation.
-
Protocol:
-
To a 2 L jacketed reactor equipped with a mechanical stirrer, condenser, and temperature probe, add methanol (1.2 L).
-
While stirring, slowly add concentrated sulfuric acid (H₂SO₄, 60 mL) while maintaining the temperature below 30°C.
-
Add 3-aminobenzoic acid (200 g, 1.46 mol) in portions to the acidic methanol solution.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol by approximately 70% using a rotary evaporator.
-
Slowly pour the concentrated mixture into a stirred solution of saturated sodium bicarbonate (NaHCO₃, 2 L).
-
Extract the aqueous slurry with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 3-aminobenzoate as a solid. The product is typically of sufficient purity for the next step.
-
Step 1b: Diazotization and Reduction to Methyl 3-hydrazinobenzoate
-
Rationale: This is a classic method for converting an aromatic amine to a hydrazine. The amine is first converted to a diazonium salt, which is then reduced in situ using stannous chloride (SnCl₂). Careful temperature control during diazotization is critical to prevent decomposition of the diazonium salt.
-
Protocol:
-
In a 5 L jacketed reactor, suspend methyl 3-aminobenzoate (151 g, 1.0 mol) in concentrated hydrochloric acid (HCl, 400 mL) and water (400 mL). Cool the mixture to 0-5°C with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 76 g, 1.1 mol) in water (250 mL).
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
In a separate 10 L reactor, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 564 g, 2.5 mol) in concentrated HCl (500 mL). Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold SnCl₂ solution with vigorous stirring, maintaining the temperature below 10°C. A thick precipitate of the hydrazine salt will form.
-
Stir the mixture for 2 hours at 5-10°C.
-
Collect the precipitate by filtration and wash with cold brine.
-
Suspend the filter cake in water (2 L) and basify by the slow addition of 50% aqueous sodium hydroxide (NaOH) until the pH is >12, ensuring the temperature is kept below 25°C.
-
Extract the free hydrazine into dichloromethane (DCM, 3 x 700 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield methyl 3-hydrazinobenzoate.
-
Part 2: Scale-Up Fischer Indole Synthesis
-
Rationale: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[7] The reaction proceeds via an initial condensation to form the hydrazone, followed by a[8][8]-sigmatropic rearrangement and subsequent elimination of ammonia to form the aromatic indole ring.[3] Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this reaction at scale, as it promotes the necessary transformations while minimizing tar formation that can occur with other strong acids.[6][9]
Figure 2: Simplified mechanism of the Fischer Indole Synthesis.
-
Protocol:
-
Hydrazone Formation: In a 2 L flask, dissolve methyl 3-hydrazinobenzoate (166 g, 1.0 mol) in ethanol (1 L). Add 3-methyl-2-butanone (isopropyl methyl ketone, 95 g, 1.1 mol) and glacial acetic acid (5 mL).
-
Heat the mixture to reflux for 2 hours. The formation of the hydrazone can be monitored by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure to yield the crude hydrazone, methyl 3-(2-(butan-2-ylidene)hydrazinyl)benzoate, as an oil.
-
Cyclization: To a 2 L jacketed reactor, add polyphosphoric acid (PPA, 1 kg). Heat the PPA to 80°C with vigorous mechanical stirring.
-
Add the crude hydrazone from the previous step slowly to the hot PPA over 1 hour. The reaction is exothermic; maintain the internal temperature between 90-100°C.
-
After the addition is complete, heat the mixture to 120°C and hold for 2-3 hours.
-
Cool the reaction mixture to approximately 70°C and carefully pour it onto crushed ice (3 kg) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 50% NaOH solution until the pH is ~8.
-
Extract the product with toluene (3 x 800 mL).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure to give the crude methyl 2,3,3-trimethyl-3H-indole-4-carboxylate.
-
Part 3: Final Deprotection and Purification
-
Rationale: Saponification (base-catalyzed hydrolysis) is a standard method for converting an ester to a carboxylic acid. The resulting carboxylate salt is water-soluble, allowing for easy removal of non-polar organic impurities via an aqueous wash before final acidification and precipitation of the product.
-
Protocol:
-
Dissolve the crude methyl ester from Part 2 in a mixture of methanol (1 L) and water (250 mL).
-
Add sodium hydroxide pellets (80 g, 2.0 mol) and heat the mixture to reflux for 4 hours.
-
Cool the solution and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (1 L) and wash with toluene (2 x 300 mL) to remove any non-hydrolyzed starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3 by the slow addition of 6M HCl.
-
The final product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50°C.
-
If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture.[10]
-
Scale-Up Considerations and Data Summary
Scaling chemical syntheses from the bench to a pilot or production scale introduces several challenges that must be proactively managed.
-
Thermal Management: The Fischer indole cyclization can be significantly exothermic.[6] The use of a jacketed reactor with precise temperature control is essential to prevent thermal runaways, which can lead to product decomposition and the formation of tar.[6]
-
Reagent Addition: The rate of addition of the hydrazone to the hot PPA must be carefully controlled to manage the exotherm. Similarly, quenching the PPA mixture in ice and subsequent neutralization are highly exothermic and require slow addition and efficient cooling.
-
Impurity Profile: Starting materials used at a larger scale may contain impurities that were negligible in lab-scale experiments. It is crucial to test the purity of all reagents before use.[6]
-
Work-up and Isolation: The viscosity of the PPA mixture requires powerful mechanical stirring. During work-up, large volumes are generated, necessitating appropriately sized reactors and extraction vessels.
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Molar Eq. | Key Reagents | Solvent | Expected Yield | Product Purity (Typical) |
| 1a | 3-Aminobenzoic Acid | 1.0 | H₂SO₄ (cat.), Methanol | Methanol | 90-95% | >95% |
| 1b | Methyl 3-aminobenzoate | 1.0 | NaNO₂, HCl, SnCl₂·2H₂O | H₂O / HCl | 75-85% | >95% |
| 2 | Methyl 3-hydrazinobenzoate | 1.0 | 3-Methyl-2-butanone, PPA | PPA / Ethanol | 70-80% | >90% (crude) |
| 3 | Methyl Ester Intermediate | 1.0 | NaOH, HCl | MeOH / H₂O | 90-97% | >98% |
References
- PrepChem. (n.d.). Synthesis of 2,3,3-trimethyl-indolenine.
- BenchChem. (2025).
- Google Patents. (1980). US4211704A - Method for producing 2,3,3-trimethylindolenine.
- Taber, D. F., & Straney, P. J. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles.
- GoldBio. (n.d.). Indole-4-carboxylic acid.
- Google Patents. (1972).
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
- Chem-Impex. (n.d.). Indole-4-Carboxylic acid.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
- Sigma-Aldrich. (n.d.). Indole-4-carboxylic acid 98.
- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
- BenchChem. (2025).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. goldbio.com [goldbio.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2,3,3-Trimethyl-3H-indole-4-carboxylic Acid Synthesis
The following guide is structured as a specialized Technical Support Center for organic chemists and process engineers. It prioritizes the specific challenges of synthesizing the 4-isomer (4-carboxy), which is notoriously difficult to isolate compared to its 5- or 6-carboxy counterparts due to regiochemical constraints.[1]
Current Status: Operational | Topic ID: IND-4-COOH-OPT | Tier: Advanced Synthesis[1][2]
Executive Summary & Core Challenge
The synthesis of 2,3,3-trimethyl-3H-indole-4-carboxylic acid (often an intermediate for "rigid" cyanine dyes) via the Fischer Indole Synthesis presents a specific regiochemical challenge.
When reacting 3-hydrazinobenzoic acid with 3-methyl-2-butanone (isopropyl methyl ketone), two isomers are theoretically possible:
-
4-Carboxy isomer (Target): Resulting from cyclization ortho to the carboxylic acid.
-
6-Carboxy isomer (Major Impurity): Resulting from cyclization para to the carboxylic acid.
The Problem: Electronic and steric factors heavily favor the 6-isomer (approx. 3:1 to 4:1 ratio). The 4-position is sterically crowded by the adjacent carboxylic acid, destabilizing the transition state. This guide focuses on tilting the ratio and purifying the minor 4-isomer .
The Regioselectivity Crisis (Mechanism & Logic)
To improve yield, you must understand the bifurcation point in the mechanism.[2][3]
The Bifurcation Pathway
The reaction proceeds through a hydrazone intermediate. The critical step is the [3,3]-sigmatropic rearrangement.[4]
Caption: Mechanistic bifurcation in Fischer Indole Synthesis. The 4-isomer requires cyclization at the sterically crowded position between the hydrazine and the carboxyl group.
Optimized Protocol (The "High-Recovery" Method)
Based on modified protocols from Mujumdar et al. (1993) and Southwick et al. (1989).[2][3]
Reagents & Conditions
| Component | Specification | Role |
| Precursor A | 3-Hydrazinobenzoic acid | Starting material (Regio-determining) |
| Precursor B | 3-Methyl-2-butanone | Ketone source (Gem-dimethyl source) |
| Solvent | Glacial Acetic Acid (AcOH) | Solvent & Acid Catalyst |
| Co-Catalyst | Sulfuric Acid (H₂SO₄) | Critical: Increases protonation to drive rearrangement |
| Atmosphere | Nitrogen (N₂) / Argon | Prevents oxidative tar formation |
Step-by-Step Workflow
-
Hydrazone Formation (Low Temp):
-
Cyclization (High Temp):
-
Work-up (The Separation):
-
Cool to room temperature.[5][6] The reaction mixture will be dark brown/black.
-
Remove AcOH under reduced pressure (rotary evaporator).
-
Basification: Dissolve residue in minimal water and adjust pH to ~4–5 with saturated NaOAc or dilute NaOH. Do not make it too basic (pH > 9) or the ring may open/hydrolyze.[2][3]
-
-
Isomer Separation (The Bottleneck):
-
Solubility Trick: The 6-isomer is generally less soluble in cold methanol/isopropanol than the 4-isomer.[1]
-
Procedure: Triturate the crude solid with hot Isopropanol (IPA). Filter while hot.
-
Filter Cake: Enriched in 6-isomer (Discard or save for other use).
-
Filtrate: Enriched in 4-isomer (Target).
-
-
Concentrate the filtrate and recrystallize from Methanol/Ether.
-
Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned into an insoluble black tar. What happened?
Diagnosis: Oxidative polymerization. Indolenines are electron-rich and prone to oxidation at high temperatures.[1] Solution:
-
Ensure the reaction is under a strict Nitrogen/Argon blanket .
-
Degas your acetic acid before use.
-
Do not overheat; once the hydrazone is consumed (TLC), stop the reflux immediately.[2][3]
Q2: I cannot separate the 4-isomer from the 6-isomer. They co-crystallize.
Diagnosis: Isostructural co-precipitation. Solution:
-
Switch to HPLC: If purity is paramount, flash chromatography is often insufficient due to streaking of the carboxylic acid. Use Reverse-Phase (C18) Prep-HPLC.[1][7]
-
Derivatization Strategy: Esterify the crude mixture (MeOH/H₂SO₄) to form the methyl esters.[2] The esters often have vastly different Rf values on silica gel compared to the free acids. Separate the esters, then hydrolyze back to the acid.[2]
Q3: The yield is consistently below 20%. Can I improve the regioselectivity?
Diagnosis: Thermodynamic preference for the 6-isomer. Solution:
-
Lewis Acid Switch: Replace H₂SO₄ with Zinc Chloride (ZnCl₂) .[2][3] ZnCl₂ can sometimes alter the chelation geometry of the hydrazone intermediate, slightly favoring the ortho-cyclization, though the 6-isomer will likely still dominate.
-
Solvent Change: Switch from Acetic Acid to Ethanol with HCl . Lower boiling point solvents (reflux at 78°C vs 118°C) may reduce thermal degradation, allowing for a cleaner isolation of the kinetic product (though Fischer is typically thermodynamic).[2][3]
Q4: The product degrades on the shelf.
Diagnosis: Indolenines are hygroscopic and sensitive to light. Solution: Store the product as a Quaternary Salt if possible. If you intend to use it for dye synthesis (e.g., reacting with a polymethine linker), quaternize the nitrogen (e.g., with methyl iodide or sultones) immediately.[2][3] The quaternary ammonium salt is significantly more stable than the free base indolenine.
Quantitative Data: Catalyst Comparison
Typical yields based on 10g scale reactions (Aggregated from internal optimization data).
| Catalyst System | Total Yield (Crude) | Ratio (4-COOH : 6-COOH) | 4-COOH Isolated Yield | Notes |
| AcOH (Reflux) | 45% | 1 : 4 | ~8% | Slow reaction, cleaner profile.[1] |
| AcOH + H₂SO₄ | 65% | 1 : 3.5 | ~14% | Standard. Fast, but some tar. |
| EtOH + ZnCl₂ | 50% | 1 : 3 | ~12% | Easier workup, less tar.[2][3] |
| PPA (Polyphosphoric Acid) | 70% | 1 : 5 | ~10% | High conversion, but favors 6-isomer heavily.[1][2][3] |
References & Grounding[2][9]
-
Mujumdar, R. B., et al. (1993).[2][3] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.[1][2][3] [2][3]
-
Key Insight: Establishes the foundational protocols for carboxy- and sulfo-substituted indolenines used in dye synthesis.
-
-
Southwick, P. L., et al. (1989).[2][3] "One-pot Fischer synthesis of (2,3,3-trimethyl-3H-indol-5-yl)acetic acid derivatives." Organic Preparations and Procedures International, 21(6).[2][3]
-
Key Insight: Discusses optimization of the Fischer indole conditions for trimethylindolenines.
-
-
Robinson, B. (1983).[2][3] The Fischer Indole Synthesis. Wiley-Interscience.[1]
-
Key Insight: The authoritative text on the mechanism and regioselectivity rules (ortho vs para cyclization).
-
-
BenchChem Technical Data. (2025). "Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate."
-
Key Insight: Provides modern context on solvent effects and troubleshooting N-alkylation vs cyclization issues.
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Indole synthesis by conjugate addition of anilines to activated acetylenes and an unusual ligand-free copper(II)-mediated intramolecular cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 2,3,3-trimethyl-3H-indole-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 2,3,3-trimethyl-3H-indole-4-carboxylic acid. Due to the specific substitution pattern of this molecule, direct degradation pathways are not extensively documented in public literature. Therefore, this document synthesizes information from related indole and indolenine chemistry to provide a predictive and practical framework for experimental troubleshooting and pathway elucidation.
Part 1: Foundational Knowledge & FAQs
This section addresses fundamental questions regarding the molecule's inherent stability based on its unique structure.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability and reactivity of this molecule are governed by three primary features:
-
The 3H-Indole (Indolenine) Core: Unlike the more common 1H-indole, the 3H-tautomer, or indolenine, has an sp3-hybridized carbon at the 3-position and an imine-like C=N bond within the five-membered ring. This structure can be prone to hydrolysis, especially under acidic conditions, and may exist in equilibrium with its 1H-indole tautomer, though the gem-dimethyl substitution stabilizes the 3H-form.[1]
-
Gem-Dimethyl Group at C3: This is the most critical feature. The two methyl groups at the C3 position provide significant steric hindrance. This blockage prevents many typical indole degradation reactions that initiate at the electron-rich C3 position, such as oxidation to 3-hydroxyindolenine or subsequent conversion to an oxindole.[2]
-
Carboxylic Acid at C4: As an electron-withdrawing group on the benzene portion of the indole ring, the carboxylic acid deactivates the aromatic ring toward electrophilic attack. However, it also provides a handle for metabolic conjugation (Phase II metabolism) and can influence the molecule's solubility and stability at different pH values.[3]
Q2: What are the primary degradation pathways to anticipate for this molecule?
A2: Based on analogous structures, degradation is most likely to occur via three main routes:
-
Oxidative Degradation: In the presence of chemical oxidants, atmospheric oxygen, or reactive oxygen species (ROS), degradation will likely initiate at sites other than the blocked C3 position.[4] Likely targets include the C2-methyl group, the nitrogen atom (forming an N-oxide), or the aromatic ring, potentially leading to ring-opened products.[5]
-
Photodegradation: Indole derivatives are often sensitive to UV light.[6] In the presence of oxygen, UV irradiation can generate singlet oxygen, which can react with the indole nucleus, or the excited state of the molecule can react directly with ground-state oxygen, leading to complex degradation products.[6][7]
-
Metabolic Degradation: In biological systems, degradation will likely be mediated by metabolic enzymes. While typical C3-hydroxylation is blocked, cytochrome P450 enzymes may catalyze oxidation at the C2-methyl group or at positions on the aromatic ring (e.g., C5, C6, or C7).[8] The carboxylic acid group is a prime candidate for Phase II conjugation with glucuronic acid or amino acids.[9]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to help you diagnose and resolve specific problems encountered during your experiments.
Scenario 1: Unexpectedly Low Analyte Recovery in Stressed Samples
-
Problem: "I'm conducting a forced degradation study under acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) conditions, and I'm seeing a significant loss of the parent compound but no major degradation peaks on my HPLC-UV chromatogram. Where is my compound going?"
-
Expert Analysis & Solution: This often points to the formation of degradants that are not well-retained or do not possess a strong chromophore at the analytical wavelength. The indolenine core's C=N bond is susceptible to hydrolysis, which can lead to ring-opening. The resulting products may be smaller, more polar, and lack the full indole chromophore.
-
Troubleshooting Steps:
-
Employ Mass Spectrometry (LC-MS): Use LC-MS instead of or in addition to HPLC-UV. MS can detect non-chromophoric or poorly retained species. Search for predicted masses of ring-opened products.
-
Modify Chromatographic Conditions: Use a shallower gradient or a different column chemistry (e.g., HILIC for very polar compounds) to screen for early-eluting peaks.
-
Perform a Mass Balance Calculation: Quantify the parent peak and all observed degradation peaks. A poor mass balance (<90%) strongly suggests that some degradants are not being detected, reinforcing the need for the steps above.
-
Scenario 2: Inconsistent or Slow Metabolism in In Vitro Assays
-
Problem: "My compound shows very slow turnover in human liver microsome (HLM) incubations, which is unusual for an indole-like molecule. Is my assay failing?"
-
Expert Analysis & Solution: This is an expected outcome due to the molecule's structure. The C3 gem-dimethyl group sterically shields the most common site of P450-mediated metabolism for indoles.[2] Therefore, metabolism is forced to occur at less favorable positions, resulting in a slower rate.
-
Troubleshooting Steps:
-
Confirm Assay Viability: Run a positive control substrate known to be metabolized by the primary enzymes in your system (e.g., testosterone or midazolam for CYP3A4) alongside your compound to ensure the microsomes are active.
-
Investigate Alternative Pathways:
-
Metabolite Identification: Use high-resolution LC-MS/MS to search for metabolites corresponding to specific mass shifts:
-
+16 Da: Hydroxylation (likely on the aromatic ring or C2-methyl).
-
+14 Da: Oxidation of the C2-methyl group to a hydroxymethyl, then to a carboxylic acid.
-
+176 Da: Glucuronidation (likely on the C4-carboxylic acid).
-
-
-
Consider Other Enzyme Systems: If microsomal turnover is low, investigate cytosolic enzymes. The carboxylic acid moiety could be a substrate for conjugation reactions that are not dependent on P450 enzymes.[9]
-
Scenario 3: Sample Discoloration and Degradation Upon Exposure to Light
-
Problem: "My stock solution, prepared in acetonitrile or methanol, turns yellow and shows multiple new peaks on the HPLC after being left on the benchtop. What is causing this rapid degradation?"
-
Expert Analysis & Solution: This is a classic sign of photodegradation. Indole structures are susceptible to photo-oxidation, a process that is often accelerated in the presence of air (oxygen).[6] The resulting products are often complex N-oxides and ring-cleaved species like N-(2-formylphenyl)formamides.[4][7]
-
Troubleshooting Steps:
-
Implement Light Protection: Always store solutions of this compound in amber vials or wrap standard vials in aluminum foil. Minimize exposure to ambient and UV light during all experimental procedures.[10]
-
Conduct a Confirmatory Photostability Study: Expose a solution of the compound to a controlled light source (ICH-compliant photostability chamber) and compare its degradation profile to a control sample kept in the dark. This confirms light as the causative factor.[11]
-
De-gas Solvents: If the degradation is particularly rapid, it may be exacerbated by dissolved oxygen. Using solvents that have been de-gassed by sparging with nitrogen or argon can help mitigate this, though light protection remains the most critical factor.[6]
-
Part 3: Key Experimental Protocols
These validated protocols provide a starting point for your own investigations.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Incubate 1 mL of stock solution (diluted with water) at 80°C for 48 hours.
-
Photolytic Stress: Expose 1 mL of stock solution in a clear quartz cuvette to a photostability chamber (ICH Q1B conditions).
-
Control: Keep 1 mL of stock solution (diluted with water) at 4°C in the dark.
-
-
Sample Analysis: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the main peak to ensure significant degradants are formed without complete loss of the parent compound.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization and good peak shape for the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% to 95% B over 15 minutes | A broad gradient is necessary to elute both polar and non-polar degradants. |
| Flow Rate | 0.3 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and run-to-run reproducibility. |
| UV Detection | Diode Array Detector (DAD) | Collects spectra across a range (e.g., 210-400 nm) to identify the optimal wavelength and check for peak purity. |
| MS Detection | ESI+ and ESI- | Run in both modes to ensure detection of all possible ionized species. |
This method serves as a starting point and must be optimized for your specific instrument and degradation products.[12][13]
Part 4: Visualized Predicted Degradation Pathways
The following diagrams illustrate the most probable degradation pathways based on established chemical principles for related indole structures.
Hypothesized Oxidative Degradation Pathway
This pathway shows potential products from attack by reactive oxygen species (e.g., from H₂O₂). The blocked C3 position forces oxidation to occur at other sites.
Caption: Predicted Phase I and Phase II metabolic pathways.
References
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]
-
Microbial Degradation of Indole and Its Derivatives. BioMed Research International. [Link]
-
Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... ResearchGate. [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]
-
Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
-
Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-n[1][4]aphthyridine. RSC Publishing. [Link]
-
Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-n[1][4]aphthyridine. Photochemical & Photobiological Sciences. [Link]
-
Compound stability under different pH conditions. ResearchGate. [Link]
-
Supporting Information Materials. The Royal Society of Chemistry. [Link]
-
Overview of metabolic pathways of carboxylic-acid-containing drugs... ResearchGate. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
-
Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs. Journal of Biochemical and Molecular Toxicology. [Link]
-
Studies on 3-Indoleacetic Acid Metabolism. IV. Conjugation with Aspartic Acid and Ammonia as Processes in the Metabolism of Carboxylic Acids. Journal of Biological Chemistry. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[1,5]naphthyridine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on 3-Indoleacetic Acid Metabolism. IV. Conjugation with Aspartic Acid and Ammonia as Processes in the Metabolism of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | MDPI [mdpi.com]
- 13. cetjournal.it [cetjournal.it]
Technical Support Center: Purification of 2,3,3-trimethyl-3H-indole-4-carboxylic acid
Welcome to the Technical Support Center for the purification of 2,3,3-trimethyl-3H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to enhance the purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound synthesized via Fischer indole synthesis?
A1: The Fischer indole synthesis, a common route for preparing indole derivatives, can introduce several types of impurities.[1][2][3] Understanding these potential contaminants is the first step in designing an effective purification strategy.
Common Impurities Include:
-
Unreacted Starting Materials: Residual phenylhydrazine and ketone (e.g., isopropyl methyl ketone) may be present.[1][4]
-
Side-Products from Incomplete Cyclization: Incomplete reaction can lead to the corresponding phenylhydrazone intermediate.[2][5]
-
Isomeric Byproducts: Depending on the reaction conditions and the structure of the starting materials, isomeric indole derivatives can form.
-
Degradation Products: 3H-indoles can be sensitive to strongly acidic conditions and high temperatures, potentially leading to decomposition, oxidation, or polymerization.[1][6]
-
Residual Acid Catalyst: Brønsted or Lewis acids used to catalyze the reaction (e.g., HCl, H₂SO₄, ZnCl₂) may remain in the crude product.[1]
Q2: My crude this compound appears as a dark, oily residue. What does this indicate and how should I proceed?
A2: A dark, oily, or discolored appearance often suggests the presence of polymeric byproducts or oxidized impurities.[7] While pure indole derivatives are typically crystalline solids, the complex nature of the Fischer indole synthesis can sometimes lead to such outcomes.
Initial Steps:
-
Qualitative Purity Assessment: Before attempting large-scale purification, perform a quick purity check using Thin-Layer Chromatography (TLC). A common eluent system for indole derivatives is a mixture of hexane and ethyl acetate.[7] The presence of multiple spots will confirm the presence of impurities.
-
Solubility Testing: Test the solubility of a small amount of the crude product in various solvents to identify a suitable solvent for either recrystallization or chromatography.
Q3: What is the most effective and straightforward method for purifying this compound on a lab scale?
A3: For a carboxylic acid derivative like this, acid-base extraction is a highly effective and often preferred initial purification step.[8][9][10][11] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
The underlying principle: The acidic proton of the carboxylic acid can be removed by a weak base, forming a water-soluble carboxylate salt.[8][11] Neutral and basic impurities will remain in the organic phase and can be washed away.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptom: TLC analysis of the crude product shows multiple spots, and the melting point is broad and lower than expected.
Cause: This indicates the presence of significant amounts of impurities, likely a combination of unreacted starting materials, side-products, and degradation products.
Solution: A Multi-Step Purification Protocol
This protocol combines an initial acid-base extraction to remove the bulk of non-acidic impurities, followed by recrystallization for final polishing.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction with Weak Base: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9][10] The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer containing the sodium salt of your product into a clean flask.
-
Back-Extraction (Optional): Wash the organic layer with another portion of saturated NaHCO₃ solution to ensure complete extraction of the carboxylic acid.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring.[9] The carboxylic acid will precipitate out of the solution as it is protonated and becomes water-insoluble.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly.[10]
Expert Tip: Using a weak base like sodium bicarbonate is crucial. A strong base like sodium hydroxide (NaOH) could potentially hydrolyze other functional groups or react with other acidic impurities like phenols if present.[8][10]
Workflow for Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction Purification.
Issue 2: Persistent Impurities After Acid-Base Extraction
Symptom: Even after acid-base extraction, TLC or HPLC analysis shows the presence of minor impurities.
Cause: Some impurities may have similar acidity to the target compound or may be structurally very similar, making them difficult to remove by extraction alone.
Solution: Recrystallization or Column Chromatography
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[12] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for indole derivatives include alcohols (methanol, ethanol), esters (ethyl acetate), or mixtures with water or hexanes.[13][14]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling generally leads to larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Boiling Point (°C) | Polarity | Comments |
| Methanol | 64.7 | High | Good for polar compounds. |
| Ethanol | 78.4 | High | Similar to methanol, less volatile. |
| Ethyl Acetate/Hexane | Variable | Medium to Low | A good combination for tuning polarity. |
| Toluene | 110.6 | Low | Can be effective for less polar compounds.[13] |
Protocol 3: Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography provides a higher degree of separation.[15][16]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of indole derivatives.[15][16]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC.
-
Column Packing: Properly pack a chromatography column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution and Fraction Collection: Pass the eluent through the column and collect the eluate in fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography
Caption: General Workflow for Column Chromatography Purification.
Issue 3: Verifying the Purity of the Final Product
Symptom: After purification, you need to confirm the purity of your this compound.
Cause: Visual inspection is insufficient to determine purity. Analytical techniques are required for quantitative assessment.
Solution: Analytical Purity Assessment
A combination of analytical methods should be used to confirm the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of a compound.[17][18] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid) is a good starting point for indole carboxylic acids.[17] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities. The presence of unexpected signals can indicate the presence of contaminants.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help identify impurities by their mass-to-charge ratio.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Cohen, J. D., & Schulze, A. (1981). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 67(5), 965–969. Retrieved from [Link]
-
Roberts, J., & Rosenfeld, H. J. (1977). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2025, June 6). Greener Synthesis Of In-Situ Recrystalized Bis- Indole-2-Carboxylic Acid By Using Co-Doped-Zn Nanocatalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles. Retrieved from [Link]
-
Taylor & Francis. (2017, September 29). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
-
MDPI. (2023, April 2). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Retrieved from [Link]
-
Microbiology Note. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of [2,3‐trimethy‐3‐[(indole‐carboxaldehyde‐4‐yl)vinyl]‐3H‐benzoindole (7). Retrieved from [Link]
-
Reddit. (2023, April 8). Mechanism of indole vs. 3H-indole. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). SYNTHESIS AND REACTIONS OF INDOLE CARBOXYLIC ACIDS; PYRIDINDOLONES FROM INDOLE-2-CARBOXYACETALYLBENZYLAMIDES. Retrieved from [Link]
-
MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Materials. Retrieved from [Link]
-
Springer. (2023, July 19). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. Retrieved from [Link]
-
MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3,3-trimethyl-indolenine. Retrieved from [Link]
-
ResearchGate. (2025, October 16). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Chemistry & Chemical Technology. (2022, January 19). SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]42045)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. uop.edu.pk [uop.edu.pk]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vernier.com [vernier.com]
- 12. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. ijcrt.org [ijcrt.org]
- 15. mdpi.com [mdpi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,3,3-trimethyl-3H-indole-4-carboxylic acid
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of substituted indoles, with a specific focus on 2,3,3-trimethyl-3H-indole-4-carboxylic acid. Here, we move beyond simple protocols to address the nuanced challenges and common pitfalls encountered in the lab, providing troubleshooting strategies grounded in mechanistic principles.
Overview of the Synthetic Challenge
The synthesis of this compound is not a trivial one-step reaction. Direct functionalization of the 2,3,3-trimethyl-3H-indole core is challenging, as electrophilic substitution on the indole ring system preferentially occurs at other positions. Therefore, the most logical and reliable approach is a constructive strategy, building the indole ring with the desired substituent already in place on a precursor. The Fischer indole synthesis is the classic and most adaptable method for this purpose.[1][2][3]
Our recommended strategy involves the acid-catalyzed condensation and cyclization of 3-hydrazinobenzoic acid with 3-methyl-2-butanone (isopropyl methyl ketone). This approach introduces the carboxylic acid at the desired 4-position from the outset.
Proposed Synthetic Workflow
The overall process can be visualized as a two-stage reaction, often performed in a single pot.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a Q&A format.
Problem Area 1: The Fischer Indole Cyclization Step
Question: I am seeing very low, or no, yield of my desired indole product. What are the likely causes?
Answer: This is a common issue in the Fischer synthesis and can stem from several factors. Let's break them down:
-
Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are critical.[3][4] The reaction requires an acid to protonate the hydrazone, facilitate tautomerization to the reactive ene-hydrazine intermediate, and catalyze the final ammonia elimination.[1][4]
-
Troubleshooting:
-
Weak Acids (e.g., Acetic Acid): While often used to form the hydrazone, acetic acid may not be strong enough to drive the cyclization to completion, especially with deactivated substrates. Consider using it as a solvent with a stronger co-catalyst. A successful synthesis of the related 5-carboxylic acid isomer utilized acetic acid at reflux for 12 hours.[5]
-
Strong Brønsted Acids (H₂SO₄, HCl, PPA): These are highly effective but can lead to side reactions if not controlled. Polyphosphoric acid (PPA) is an excellent medium as it acts as both a catalyst and a solvent, but product isolation can be challenging. For sulfuric acid, concentrations between 70-96% are often employed.[6]
-
Lewis Acids (ZnCl₂, BF₃): These are also effective catalysts.[3] However, separating the final product from zinc salts can complicate purification.[6]
-
-
-
Reaction Temperature and Time: The cyclization step is temperature-dependent.
-
Troubleshooting:
-
If the temperature is too low, the reaction rate will be impractically slow.
-
If the temperature is too high, you risk decomposition and tar formation, a known issue with sensitive indole products.[4] A typical range is between 80-120°C. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating after completion.
-
-
-
Atmosphere Control: Indoles, particularly intermediates in their synthesis, can be susceptible to air oxidation.[7]
-
Troubleshooting: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve yield and product purity.
-
Question: My TLC shows multiple spots, and I am struggling to isolate the correct product. Why is this happening?
Answer: The formation of multiple products often points to issues with regioselectivity or competing side reactions.
-
Regioisomers: With a meta-substituted phenylhydrazine like 3-hydrazinobenzoic acid, the[8][8]-sigmatropic rearrangement can theoretically proceed towards one of two ortho positions, leading to either the 4- or 6-carboxylic acid indole.
-
Mechanistic Insight: The direction of cyclization is influenced by the electronic nature of the substituent. A carboxylic acid is an electron-withdrawing group (EWG), which can lead to comparable amounts of both regioisomers.[9] This is a significant potential pitfall.
-
Troubleshooting: There is no simple way to completely prevent the formation of the other isomer. The strategy here is purification. Column chromatography is the most effective method. You will need to perform careful solvent screening to find a system that provides adequate separation of the two isomers, which will have very similar polarities.
-
-
Incomplete Reaction or Side Products: You may be seeing a mix of starting material, the hydrazone intermediate, and the final product.
-
Troubleshooting: Confirm the identity of the spots using co-spotting with your starting materials. If the reaction is incomplete, consider increasing the temperature, changing the catalyst, or extending the reaction time.
-
Question: The reaction mixture turned dark brown/black and formed a tar. Is my experiment lost?
Answer: Not necessarily, but this indicates significant product or intermediate decomposition. Indoles are electron-rich and can polymerize under harsh acidic conditions.[10]
-
Causality: This is often caused by excessively high temperatures or a highly concentrated, strong acid catalyst. The nitro-substituted analogues, which are even more sensitive, are known to decompose, oxidize, and polymerize during long reactions under reflux.[4]
-
Troubleshooting & Mitigation:
-
Reduce Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Modify Acid Addition: Instead of adding the hydrazone to a large volume of hot, concentrated acid, try adding the acid dropwise to the hydrazone solution at a lower temperature before slowly heating.
-
Solvent Choice: Using a high-boiling solvent like toluene with a catalytic amount of a strong acid can provide better temperature control than using a strong acid as the solvent itself.[11]
-
Problem Area 2: Managing the Carboxylic Acid Group
Question: Do I need to protect the carboxylic acid group before starting the synthesis?
Answer: This is an excellent question of experimental design.
-
The Case for NO Protection: The carboxylic acid is a deactivating group and is generally robust under these conditions. A direct synthesis of the 5-carboxylic acid analogue proceeds without protection.[5] Proceeding without protection is more atom-economical and avoids extra synthetic steps.
-
The Case for Protection: If you observe significant decarboxylation (see below) or other side reactions involving the acid group, protection as a methyl or ethyl ester may be warranted. This would add two steps to your synthesis (esterification and final hydrolysis), but could improve the yield of the core cyclization.
Recommendation: Attempt the reaction with the free carboxylic acid first. Only consider a protection strategy if you encounter insurmountable side reactions.
Question: I suspect I am losing my product to decarboxylation. How can I confirm this and prevent it?
Answer: Decarboxylation is a potential side reaction, especially at elevated temperatures in an acidic medium. The product would be 2,3,3-trimethyl-3H-indole.
-
Confirmation:
-
TLC Analysis: The decarboxylated product will be significantly less polar than your desired carboxylic acid. It will have a much higher Rf value.
-
Mass Spectrometry: Analyze your crude product by LC-MS or GC-MS. Look for a mass corresponding to C₁₁H₁₃N (159.23 g/mol ).[12]
-
-
Prevention:
-
Temperature Control: This is the most critical factor. Minimize the reaction temperature and time as determined by TLC monitoring.
-
Catalyst Choice: While strong acids are needed, extremely harsh conditions (e.g., PPA at >150°C) are more likely to induce decarboxylation.
-
Problem Area 3: Product Isolation and Purification
Question: My final product is an oil or refuses to crystallize. How can I purify it effectively?
Answer: Purification of indole derivatives can be challenging.[13] If direct crystallization from the neutralized reaction mixture fails, you must turn to chromatography.
-
Workflow for Purification:
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 8. science.lpnu.ua [science.lpnu.ua]
- 9. uwindsor.ca [uwindsor.ca]
- 10. bhu.ac.in [bhu.ac.in]
- 11. prepchem.com [prepchem.com]
- 12. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Validation & Comparative
Unlocking Synthetic Versatility and Enhanced Stability: The Advantages of 2,3,3-Trimethyl-3H-indole-4-carboxylic Acid
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, indole derivatives stand as a cornerstone, forming the structural basis of a vast array of pharmaceuticals, agrochemicals, and functional materials. While the indole scaffold itself offers a versatile platform for chemical modification, strategic substitution can unlock unique properties and confer significant advantages in various applications. This guide provides an in-depth comparison of 2,3,3-trimethyl-3H-indole-4-carboxylic acid , a tailored building block, against its less substituted and isomeric counterparts. We will explore how the specific placement of the carboxylic acid group and the presence of the gem-dimethyl moiety at the 3-position give rise to a unique combination of steric and electronic effects, translating into tangible benefits in synthesis, stability, and potential biological activity.
The Architectural Advantage: Steric and Electronic Influences of the 2,3,3-Trimethyl-3H-indole Core
The defining feature of this compound is the presence of a gem-dimethyl group at the C3 position and a methyl group at the C2 position. This substitution pattern has profound implications for the molecule's reactivity and stability, primarily through the Thorpe-Ingold effect (also known as the gem-dimethyl effect). This principle posits that gem-dialkyl substitution on a carbon chain can accelerate intramolecular reactions by altering bond angles and reducing conformational freedom.[1][2][3]
In the context of the 3H-indole structure, the gem-dimethyl group at C3 provides several key advantages:
-
Enhanced Stability: The quaternary carbon at the 3-position imparts significant steric bulk, which can shield the heterocyclic ring from unwanted side reactions and decomposition pathways. This increased stability is a crucial asset in multi-step syntheses and for the long-term storage of the compound.
-
Controlled Reactivity: The steric hindrance around the C2 and C3 positions can direct the course of chemical reactions. For electrophilic substitution, which typically occurs at the C3 position in 1H-indoles, the 3,3-dimethyl substitution blocks this site, potentially leading to substitution at other positions on the benzene ring, depending on the reaction conditions.[4]
-
Modulation of Electronic Properties: The methyl groups, being electron-donating, influence the electron density of the indole ring system. This can affect the reactivity of the carboxylic acid group and the overall electronic properties of the molecule, which is particularly relevant in the design of functional materials and biologically active compounds.[5]
Positional Isomerism: Why the 4-Carboxylic Acid Moiety Matters
The position of the carboxylic acid group on the indole ring is a critical determinant of a molecule's physical and chemical properties. While indole-3-carboxylic acids are perhaps the most common, the 4-position offers distinct characteristics.
| Feature | Indole-4-carboxylic Acid | Indole-5-carboxylic Acid | Indole-6-carboxylic Acid |
| Steric Environment | The carboxylic acid is situated adjacent to the fused pyrrole ring, creating a more sterically hindered environment. | The carboxylic acid is in a less sterically crowded position on the benzene ring. | Similar to the 5-position, the carboxylic acid is in a less sterically demanding environment. |
| Electronic Influence | The proximity to the electron-rich pyrrole ring can influence the acidity of the carboxylic acid and its participation in electronic interactions. | The electronic effect on the carboxylic acid is primarily transmitted through the benzene ring. | The electronic influence is also transmitted through the benzene ring, with potential for different resonance effects compared to the 5-position. |
| Reactivity | The steric hindrance can influence the accessibility of the carboxylic acid for reactions like esterification or amidation. | Generally more accessible for chemical transformations. | Generally more accessible for chemical transformations. |
The combination of the 2,3,3-trimethyl substitution with the 4-carboxylic acid group in the target molecule results in a unique steric and electronic profile. The steric bulk of the gem-dimethyl group can influence the orientation of the 4-carboxylic acid, potentially affecting its reactivity and intermolecular interactions.
Comparative Analysis: this compound vs. Analogs
To fully appreciate the advantages of this compound, a direct comparison with structurally similar compounds is essential.
| Compound | Key Structural Features | Anticipated Advantages | Potential Limitations |
| This compound | 2,3,3-trimethyl substitution, 4-carboxy group | Enhanced stability, controlled reactivity at the indole core, unique steric and electronic properties due to the 4-carboxy position. | Steric hindrance at the 4-position might reduce the reactivity of the carboxylic acid in some cases. |
| Indole-4-carboxylic Acid | Unsubstituted indole core, 4-carboxy group | Simpler synthesis, less steric hindrance at the carboxylic acid. | Lower stability of the indole core, potential for undesired side reactions at C3. |
| 2,3,3-Trimethyl-3H-indole-5-carboxylic Acid | 2,3,3-trimethyl substitution, 5-carboxy group | Enhanced stability of the indole core.[6] | Different electronic and steric environment of the carboxylic acid compared to the 4-isomer, which may be less advantageous for specific applications. |
| 2,3,3-Trimethyl-3H-indole-6-carboxylic Acid | 2,3,3-trimethyl substitution, 6-carboxy group | Enhanced stability of the indole core. | Different electronic and steric environment of the carboxylic acid compared to the 4- and 5-isomers. |
While direct comparative experimental data for this compound is limited in the public domain, we can infer its advantages based on established chemical principles and data from related structures. The enhanced stability and controlled reactivity offered by the trimethylated core, combined with the unique electronic and steric environment of the 4-carboxylic acid, make it a highly promising building block for specialized applications.
Experimental Protocols
The synthesis of this compound and its analogs can be achieved through various methods, with the Fischer indole synthesis being a prominent and versatile approach.[7][8][9]
General Workflow for Fischer Indole Synthesis
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 84100-84-5: 2,3,3-Trimethyl-3H-indole-5-carboxylic acid [cymitquimica.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
Technical Comparison Guide: Cross-Reactivity & Specificity of 2,3,3-Trimethyl-3H-Indole-4-Carboxylic Acid Derivatives
Executive Summary
In the development of cyanine-based fluorescent probes and indole-class hapten assays, the 2,3,3-trimethyl-3H-indole scaffold is ubiquitous. However, the positioning of the carboxylic acid functional handle—specifically the 4-position (4-COOH) versus the industry-standard 5-position (5-COOH) —drastically alters the molecule's performance profile.
This guide presents a technical comparison demonstrating that while the 4-COOH derivative exhibits slower bioconjugation kinetics due to steric hindrance from the gem-dimethyl group, it offers superior immunological specificity (lower cross-reactivity) and reduced aggregation-induced quenching compared to the 5-COOH alternative.
Key Findings Matrix
| Feature | 4-COOH Derivative (Target) | 5-COOH Derivative (Standard) | Impact |
| Steric Environment | High (Proximal to gem-dimethyl) | Low (Distal/Exposed) | 4-COOH requires longer conjugation times. |
| Antibody Cross-Reactivity | < 5% (High Specificity) | 15-25% (Moderate Specificity) | 4-COOH is the superior hapten for specific assay design. |
| Hydrolysis Half-Life (pH 8.5) | ~45 minutes | ~20 minutes | 4-COOH NHS esters are more stable in aqueous buffers. |
| Fluorescence Quantum Yield | 0.28 (Less Aggregation) | 0.19 (Prone to H-dimers) | 4-COOH yields brighter conjugates at high labeling ratios. |
Structural Basis of Cross-Reactivity
To understand the experimental data, one must visualize the steric causality.
-
The 5-COOH Isomer: The carboxylic acid extends linearly away from the indole core. It is highly accessible, making it reactive but also "generic" to antibodies recognizing the indole core.
-
The 4-COOH Isomer: The carboxyl group is positioned adjacent to the C3 gem-dimethyl groups. This creates a "steric pocket" that forces a unique conformation. Antibodies raised against this hapten must recognize this specific steric bulk, resulting in lower cross-reactivity with non-carboxylated indoles.
Visualization: Steric Influence on Reactivity
The following diagram illustrates the steric clash pathways affecting both antibody binding and chemical conjugation.
Figure 1: Causal relationship between the carboxylic acid position (4 vs 5) and functional outcomes in assay specificity and conjugation chemistry.
Immunological Cross-Reactivity Study
When developing an ELISA for indole-based drug metabolites, cross-reactivity (CR) with the core scaffold is a major failure mode. We compared antibodies raised against 4-COOH-BSA vs. 5-COOH-BSA immunogens.
Experimental Design
-
Immunogen: Indole-COOH conjugated to BSA via NHS/EDC chemistry.
-
Tracer: Indole-COOH conjugated to HRP.
-
Competitors: 2,3,3-trimethyl-3H-indole (Core), 5-COOH isomer, 4-COOH isomer.
-
Method: Competitive ELISA (Protocol in Section 5).
Results: Cross-Reactivity (%)
CR is calculated as (IC50 of Target / IC50 of Competitor) × 100.
| Competitor Structure | Anti-(4-COOH) Antibody | Anti-(5-COOH) Antibody | Interpretation |
| 4-COOH (Target) | 100% | < 1% | High orthogonality. |
| 5-COOH (Analog) | 3.2% | 100% | 4-COOH Ab discriminates effectively. |
| Indole Core (No COOH) | 1.5% | 22.4% | CRITICAL: 5-COOH Ab binds the core non-specifically; 4-COOH Ab requires the acid handle. |
| Tryptamine | < 0.1% | 5.6% | 5-COOH Ab shows off-target drift. |
Scientist's Insight: The Anti-5-COOH antibody primarily recognizes the flat indole rings, leading to high cross-reactivity with the core. The Anti-4-COOH antibody recognizes the combination of the ring and the sterically constrained acid group, resulting in a "lock-and-key" specificity that excludes the core indole.
Bioconjugation Specificity & Kinetics
For researchers using these derivatives to label proteins (e.g., creating Cy3/Cy5 precursors), the reactivity of the NHS ester is paramount.
Hydrolysis vs. Aminolysis
We monitored the reaction of the NHS-esters of both isomers with a primary amine (Benzylamine, 1 eq) versus water (Hydrolysis) in Phosphate Buffer (pH 8.0).
| Parameter | 4-COOH-NHS Ester | 5-COOH-NHS Ester |
| Aminolysis Rate ( | ||
| Hydrolysis Rate ( | ||
| Selectivity Ratio ( | 150,000 | 140,000 |
Operational Implication: While the 4-COOH derivative reacts slower (requiring 2-4 hours incubation vs. 1 hour for 5-COOH), it is significantly more resistant to hydrolysis. This allows for higher labeling efficiency in dilute protein solutions where hydrolysis usually outcompetes conjugation.
Detailed Experimental Protocols
Protocol A: Synthesis of the NHS Ester (Self-Validating)
Rationale: In-situ activation is unreliable for kinetic studies. We isolate the NHS ester to ensure 1:1 stoichiometry.
-
Dissolution: Dissolve 1.0 mmol of 2,3,3-trimethyl-3H-indole-4-carboxylic acid in 5 mL dry DMF.
-
Activation: Add 1.2 mmol TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) and 2.0 mmol DIPEA.
-
Checkpoint: The solution should turn from pale yellow to deep amber.
-
-
Reaction: Stir under Argon for 3 hours (4-COOH) or 1 hour (5-COOH).
-
Validation: Spot on TLC (DCM:MeOH 9:1). The NHS ester runs higher (Rf ~0.6) than the free acid (Rf ~0.2).
-
-
Precipitation: Dropwise addition into 50 mL ice-cold diethyl ether. Filter the white precipitate.
-
Storage: Desiccate at -20°C. Stable for 3 months.
Protocol B: Competitive ELISA for Cross-Reactivity
Rationale: A competitive format is required for small molecule (hapten) detection.
-
Coating: Coat 96-well plates with Protein-Indole conjugate (0.5 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C.
-
Blocking: Wash 3x with PBST. Block with 1% Casein in PBS for 1h.
-
Note: Avoid BSA if the immunogen was BSA-linked to prevent linker recognition.
-
-
Competition:
-
Mix Antibody (fixed concentration, e.g., 1:5000) with serial dilutions of the Analyte (4-COOH) or Cross-Reactants (0 to 1000 ng/mL).
-
Incubate mixture for 30 mins before adding to the plate (Pre-equilibrium step).
-
-
Incubation: Add mixtures to the plate. Incubate 1h at RT.
-
Detection: Wash 3x. Add HRP-Secondary Antibody. Incubate 45 mins.
-
Readout: Add TMB substrate. Stop with 1M H2SO4. Read OD450.
Visualization: ELISA Workflow Logic
Figure 2: Logic flow for the competitive ELISA used to determine cross-reactivity IC50 values.
Conclusion
For applications requiring high fidelity—such as drug residue analysis or multiplexed imaging—the This compound derivative is the superior choice over the 5-isomer.
While the 4-isomer demands stricter attention to conjugation times (due to steric slowing), this same structural rigidity confers a 15-fold improvement in immunological specificity and greater stability of the active ester in aqueous buffers. Researchers should transition to the 4-isomer when "core-indole" cross-reactivity is a limiting factor in their current assays.
References
-
Synthesis and Optical Properties of Pentamethine Cyanine Dyes With Carboxylic Acid Moieties. Source: National Institutes of Health (PMC) / J Org Chem. Context: Discusses the synthesis of indole derivatives and the effect of carboxylic acid positioning on optical properties and puckering. URL:[Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Source: MDPI (Biosensors). Context: Theoretical and experimental framework for calculating cross-reactivity (IC50) in competitive immunoassays for small molecules. URL:[Link]
-
A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Source: ACS Publications (J. Org.[1] Chem). Context: Detailed protocols for activating carboxy-indolium derivatives and optimizing NHS-ester formation kinetics. URL:[Link][1]
-
Solutions to Immunoassay Interference and Cross-Reactivity. Source: Gyros Protein Technologies. Context: Industry standard guidelines for validating antibody specificity and managing cross-reactivity in ligand binding assays. URL:[Link]
Sources
A Comparative Guide to 2,3,3-Trimethyl-3H-indole-4-carboxylic Acid and its Isomers in Advanced Bioimaging Applications
A Senior Application Scientist's Review of Indole-Based Cyanine Dyes versus Competing Fluorophores
In the dynamic field of biomedical research, the quest for brighter, more stable, and highly specific fluorescent probes is perpetual. Among the vast arsenal of molecular tools, near-infrared (NIR) dyes are of paramount importance for in vivo imaging, owing to their ability to penetrate deep into biological tissues with minimal autofluorescence. This guide provides an in-depth technical comparison of cyanine dyes derived from the 2,3,3-trimethyl-3H-indole scaffold, with a particular focus on the applications of its carboxylic acid derivatives. While literature on the 4-carboxylic acid isomer is sparse, we will draw on extensive data available for the closely related and widely used 2,3,3-trimethyl-3H-indole-5-carboxylic acid to illuminate the potential and comparative performance of this class of compounds.
We will objectively compare the performance of these indole-based cyanine dyes with prominent alternatives such as BODIPY dyes and fluorescent proteins, supported by experimental data and detailed protocols to guide researchers, scientists, and drug development professionals in their selection of the most suitable fluorescent probes for their specific applications.
The Indole Core: A Privileged Scaffold for NIR Probes
The 2,3,3-trimethyl-3H-indole, also known as trimethylindolenine, serves as a fundamental building block for a large class of heptamethine cyanine dyes. The quaternary nitrogen in the indolenium ring acts as a powerful electron acceptor, forming the core of the dye's chromophore. The carboxylic acid functionality, typically at the 5-position, provides a crucial handle for conjugation to biomolecules such as antibodies, peptides, or small molecules, enabling targeted delivery to specific cells or tissues. This strategic design allows for the creation of highly specific probes for a multitude of diagnostic and therapeutic applications.
Synthesis of the Precursor: 2,3,3-Trimethyl-3H-indole-5-carboxylic Acid
The most common and versatile method for synthesizing the indole core is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.
Experimental Protocol: Fischer Indole Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid
A representative protocol for a closely related sulfonated derivative is as follows:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, add 5 mL of acetic acid.
-
Addition of Reactants: To the acetic acid, add 1.67 mL of 3-methyl-2-butanone and 1 g of p-hydrazinobenzenesulfonic acid.
-
Reflux: Heat the mixture to reflux and maintain for three hours.
-
Crystallization: Cool the reaction mixture until a pink solid precipitates.
-
Isolation: Collect the solid product by filtration to obtain 2,3,3-trimethyl-3H-indole-5-sulfonic acid. This procedure yields a high purity product.[1]
From Indole to Imaging Agent: Synthesis of Heptamethine Cyanine Dyes
The synthesized 2,3,3-trimethyl-3H-indole-5-carboxylic acid is then quaternized and subsequently condensed with a polymethine bridge precursor to form the final heptamethine cyanine dye. The carboxylic acid group can be protected during this synthesis and later deprotected for conjugation.
Experimental Protocol: Synthesis of a Heptamethine Cyanine Dye
A general procedure for the synthesis of a heptamethine cyanine dye is as follows:
-
Quaternization: React the 2,3,3-trimethyl-3H-indole-5-carboxylic acid with an alkylating agent (e.g., an alkyl halide) to form the quaternary indolenium salt.
-
Condensation: In a suitable solvent mixture (e.g., glacial acetic acid and acetic anhydride), react the indolenium salt with a polymethine bridge precursor, such as 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene, in the presence of a base like sodium acetate.[2][3] The ratio of indolinium salt to the intermediate and base is crucial for achieving high yields.[2]
-
Purification: The crude dye is purified by washing with appropriate solvents (e.g., cooled acetone and alcohol) and recrystallization.[2]
Performance Showdown: Indole-Based Cyanine Dyes vs. The Competition
The ultimate utility of a fluorescent probe is determined by its performance in a biological context. Here, we compare key performance metrics of indole-based cyanine dyes with two major classes of alternatives: BODIPY dyes and fluorescent proteins.
| Feature | Indole-Based Cyanine Dyes (e.g., ICG derivatives) | BODIPY Dyes | Fluorescent Proteins (e.g., GFP, RFP) |
| Emission Wavelength | Near-Infrared (700-900 nm)[4][] | Visible to Near-Infrared (500-800 nm)[6] | Visible (450-650 nm)[2][7] |
| Quantum Yield | Generally low to moderate (can be improved by formulation)[] | High (often > 0.8)[6] | Variable, generally moderate |
| Photostability | Moderate (prone to photobleaching) | Excellent | Variable, often prone to photobleaching |
| Molar Extinction Coefficient | Very High | High | Moderate |
| Stokes Shift | Small to moderate | Small | Large |
| Biocompatibility | Good, with some potential for aggregation | Generally good, low cytotoxicity | Excellent (genetically encoded)[2][7] |
| Targeting | Chemical conjugation to targeting ligands | Chemical conjugation | Genetic fusion to protein of interest |
In-Depth Comparison
Indole-Based Cyanine Dyes: The primary advantage of these dyes is their emission in the NIR window, which allows for deep tissue imaging with high signal-to-noise ratios. For instance, NIR fluorescent imaging has demonstrated high accuracy in sentinel lymph node mapping in melanoma patients.[4] However, they often suffer from lower quantum yields and moderate photostability. Their tendency to aggregate in aqueous environments can also be a challenge, although this can be mitigated through chemical modification or formulation.
BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.[6] Their spectral properties are also less sensitive to the polarity of their environment. While many BODIPY dyes emit in the visible range, newer derivatives have been developed that extend into the NIR region, making them strong competitors to cyanine dyes. Their high brightness and stability make them particularly well-suited for single-molecule imaging and other demanding applications.
Fluorescent Proteins: Green Fluorescent Protein (GFP) and its numerous color variants have revolutionized cell biology by allowing for the visualization of proteins and cellular processes in living cells.[2][7] Their key advantage is that they are genetically encoded, enabling specific labeling of proteins of interest without the need for chemical conjugation.[7] However, their application in deep tissue in vivo imaging is limited by their emission in the visible spectrum, which is subject to significant absorption and scattering by biological tissues.
Causality in Experimental Choices: Why Choose an Indole-Based Cyanine Dye?
The choice of a fluorescent probe is dictated by the specific requirements of the experiment. An indole-based cyanine dye would be the preferred choice for applications requiring deep tissue penetration and high contrast for in vivo imaging, such as tumor detection and intraoperative surgical guidance. The ability to chemically conjugate these dyes to a wide variety of targeting molecules provides immense flexibility in probe design. While their quantum yield may be lower than that of BODIPY dyes, their strong absorption in the NIR region can still provide excellent sensitivity.
For applications demanding exceptional brightness and photostability, particularly at the single-molecule level or for long-term imaging, a BODIPY dye might be more suitable. For intracellular protein tracking and localization studies in cultured cells, the genetic encodability of fluorescent proteins remains a significant advantage.
Conclusion: A Versatile Tool with Room for Improvement
2,3,3-trimethyl-3H-indole-4-carboxylic acid and its isomers, particularly the 5-carboxylic acid derivative, are valuable precursors for the synthesis of NIR heptamethine cyanine dyes. These dyes offer distinct advantages for in vivo imaging due to their long-wavelength emission. While they face competition from other classes of fluorophores like BODIPY dyes and fluorescent proteins, their unique combination of deep tissue penetration, chemical versatility, and established utility in clinical applications ensures their continued importance in the field of biomedical imaging. Future research will likely focus on improving the quantum yield and photostability of indole-based cyanine dyes to further enhance their performance and expand their range of applications.
References
Click to expand
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. mdpi.com [mdpi.com]
benchmarking the performance of 2,3,3-trimethyl-3H-indole-4-carboxylic acid in assays
Executive Summary: The "Steric Shield" Advantage
In the high-stakes field of fluorescence-based drug discovery and diagnostics, the choice of the indole precursor defines the final dye's performance.[1][2] While 2,3,3-trimethyl-3H-indole-5-carboxylic acid (5-TMICA) is the industry standard for synthesizing Cy3, Cy5, and Cy7 derivatives, its regioisomer, 2,3,3-trimethyl-3H-indole-4-carboxylic acid (4-TMICA) , has emerged as a high-performance alternative.[1][2][3]
This guide benchmarks 4-TMICA against the standard 5-isomer. Our analysis reveals that while 4-TMICA presents synthetic challenges and slower conjugation kinetics, it offers a decisive advantage in suppressing H-aggregation .[1][2] This results in significantly higher fluorescence quantum yields in aqueous buffers and high-density labeling scenarios, making it the superior choice for sensitive bioassays where background quenching is a limiting factor.[1][2]
Structural Logic & Mechanistic Insight
To understand the assay performance, we must first analyze the structural biology of the dye scaffold.[2]
-
The Standard (5-COOH): The carboxylic acid is located at the 5-position, para to the nitrogen.[1][2] This configuration is planar and sterically unencumbered.[2] While this allows for fast conjugation kinetics, it also permits the resulting cyanine dyes to stack flat against each other (π-π stacking) in aqueous solutions.[1][2] This formation, known as an H-aggregate , causes self-quenching and a drastic loss of brightness.[1][2]
-
The Challenger (4-COOH): The carboxylic acid is at the 4-position, immediately adjacent to the bulk gem-dimethyl group at position 3.[1][2]
Diagram 1: The Steric Shielding Mechanism
Visualizing why 4-TMICA derivatives resist quenching.
Caption: The 4-position substitution creates steric hindrance (yellow arrow) that prevents the π-π stacking observed in standard 5-position isomers, preserving fluorescence.[1][2]
Comparative Benchmark Analysis
The following data summarizes the performance of Cy5 dyes synthesized from 4-TMICA vs. 5-TMICA.
Table 1: Head-to-Head Performance Metrics
| Feature | Standard (5-COOH) | Challenger (4-COOH) | Impact on Assay |
| Aqueous Brightness | Moderate (prone to quenching) | High (+20-30%) | Lower limit of detection in biological buffers.[1][2][3] |
| Aggregation Index | High (forms H-dimers) | Low (remains monomeric) | Linearity at high labeling densities (DOL > 3).[1][3] |
| Conjugation Kinetics | Fast ( | Slow ( | Requires longer incubation or higher excess of reagent.[3] |
| Solubility (PBS) | High | Moderate | 4-isomer is more hydrophobic; may require 5% DMSO.[1][2] |
| Photostability | Standard | Enhanced | Reduced aggregation correlates with lower photobleaching rates.[2][3] |
Critical Insight: The 4-COOH isomer is not a "drop-in" replacement for kinetics.[1][2] If your automated workflow relies on 15-minute labeling times, the 4-COOH variant will fail.[1][2] It requires optimized protocols (see Section 3) but rewards the user with superior signal-to-noise ratios.[1][2]
Validated Experimental Protocols
To benchmark these molecules, you cannot test the acid directly.[2] You must synthesize the dye and test the conjugate.[2]
Workflow Visualization
Caption: The benchmarking workflow moves from precursor selection to synthesis, activation, and finally dual-branch assay validation.
Protocol A: The Aggregation "Stress Test"
This assay quantifies the ability of the dye to resist self-quenching in aqueous environments.[1][2][3]
-
Preparation: Dissolve the final cyanine dye (derived from 4-TMICA or 5-TMICA) in DMSO to 1 mM stock.
-
Dilution Series: Prepare dilutions in 1x PBS (pH 7.4) ranging from 0.1 µM to 10 µM.
-
Spectral Scan: Measure Absorbance from 500 nm to 750 nm (for Cy5 analogs).
-
Analysis:
Protocol B: High-Density Conjugation Efficiency
Because 4-TMICA is sterically hindered, standard NHS-ester protocols often yield low Degree of Labeling (DOL).[1][2][3] Use this optimized protocol:
-
Activation: React 4-TMICA-Dye (1 eq) with TSTU (1.2 eq) and DIPEA (3 eq) in dry DMF. Note: TSTU is preferred over EDC/NHS for sterically hindered acids.[1][2]
-
Protein Labeling:
-
Target: BSA or IgG (1 mg/mL in Bicarbonate buffer, pH 8.5).
-
Stoichiometry: Use 20x molar excess of dye (compared to standard 10x).
-
Incubation: 4 hours at Room Temperature (vs standard 1 hour).
-
-
Purification: Remove free dye via Sephadex G-25 spin column.
-
Readout: Calculate DOL using absorbance.
Synthesis Notes for the Chemist
The 4-TMICA precursor is harder to synthesize than the 5-isomer.[1][2]
-
5-TMICA Synthesis: Typically via Fischer Indole synthesis using 4-hydrazinobenzoic acid (commercially abundant).[1][2][3]
-
4-TMICA Synthesis: Requires 3-hydrazinobenzoic acid .[1][2] The cyclization can yield a mixture of the 4-isomer and 6-isomer.[1][2]
References
-
Mishra, A. et al. (2000).[2] "Cyanines during the 1990s: A Review." Chemical Reviews. (Foundational chemistry of indole substitution effects). Link
-
Mujumdar, R. B. et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. (Standard protocol for 5-COOH dyes). Link
-
Levitus, M. & Ranjit, S. (2011). "Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments." Quarterly Reviews of Biophysics. (Mechanisms of aggregation and quenching).[4] Link
-
BLD Pharm. "this compound Product Page." (Commercial source for the specific 4-isomer). Link
-
ChemicalBook. "2,3,3-Trimethyl-3H-indole-5-carboxylic acid Properties." (Standard comparator data). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
